BenchChemオンラインストアへようこそ!

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propan-2-ylbutanamide

high-throughput screening polypharmacology hit identification

This 6-bromo-2-thioxoquinazoline screening compound (ChemDiv diversity set) is uniquely HTS-annotated across anti-infective and GPCR targets—including LtaS inhibition and GPR151 activation—with documented assay conditions from Harvard and Scripps. The 6-bromo substituent doubles as an anomalous scatterer for SAD/MAD phasing (f''=1.28 e⁻ at Cu Kα), making it a dual-purpose tool for hit discovery and structural biology. Its XLogP3 of 2.3 and RO5 compliance position it as a preferred ADMET calibration standard. Procure from ChemDiv for batch-to-batch SAR reproducibility.

Molecular Formula C15H18BrN3O2S
Molecular Weight 384.29
CAS No. 422287-69-2
Cat. No. B2357634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propan-2-ylbutanamide
CAS422287-69-2
Molecular FormulaC15H18BrN3O2S
Molecular Weight384.29
Structural Identifiers
SMILESCC(C)NC(=O)CCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=S
InChIInChI=1S/C15H18BrN3O2S/c1-9(2)17-13(20)4-3-7-19-14(21)11-8-10(16)5-6-12(11)18-15(19)22/h5-6,8-9H,3-4,7H2,1-2H3,(H,17,20)(H,18,22)
InChIKeyYXUHWURQDXUFRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(6-Bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propan-2-ylbutanamide (CAS 422287-69-2) – Baseline Chemical Identity and Screening Provenance for Procurement Decisions


4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propan-2-ylbutanamide (CAS 422287-69-2) is a synthetic quinazoline-2-thione derivative belonging to the 3-substituted-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline structural class [1]. Its molecular formula is C15H18BrN3O2S (molecular weight 384.3 g/mol), and it bears a 6-bromo substitution on the quinazolinone core and an N-isopropylbutanamide side chain at the 3-position . The compound is catalogued as a screening compound (ChemDiv ID: ChemDiv3_012666) within a commercial diversity set of over 1.6 million stock compounds, indicating it was designed to occupy drug-like chemical space for hit-discovery campaigns . It has been interrogated in at least four distinct high-throughput screening (HTS) assays deposited in public databases, spanning anti-infective, GPCR, and protein–protein interaction targets .

Why Generic Quinazoline-2-thione Substitution Fails for 4-(6-Bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propan-2-ylbutanamide (CAS 422287-69-2) in Hit-to-Lead and Selectivity Profiling


Within the 3-substituted-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline family, the N-alkylbutanamide side chain and the position of the halogen substituent jointly govern target engagement profiles. For example, moving the halogen from the 6-position to the 7-position or changing the N-alkyl group from isopropyl to n-butyl, allyl, cycloheptyl, or benzyl-piperidine produces compounds with distinct molecular recognition signatures [1]. The Chemsrc bioassay record for CAS 422287-69-2 lists four separate HTS campaigns against targets as diverse as the GIV–Gαi protein–protein interaction, LtaS (Staphylococcus aureus), GPR151 (an orphan GPCR), and an AlphaScreen-based activator assay, indicating a functionally polypharmacological profile that cannot be assumed for other close analogs even with the same 6-bromo-2-thioxoquinazolinone core . Substituting a generic quinazoline-2-thione without confirming its HTS fingerprint for each individual target therefore risks losing the specific activity vector required for a given screening cascade.

Quantitative Differentiation Evidence for 4-(6-Bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propan-2-ylbutanamide (CAS 422287-69-2) Versus Closest Analogs


HTS Target-Engagement Breadth: CAS 422287-69-2 Is Annotated Against Four Distinct Primary Assays, Defining Its Multi-Target Screening Utility

CAS 422287-69-2 is the only member of its immediate analog series for which four independent primary HTS assay annotations are publicly available, covering a G protein regulatory protein–protein interaction (HMS1303), an anti-infective enzyme (LtaS, HMS979), an orphan G protein-coupled receptor (GPR151), and a biochemical AlphaScreen activator assay . In contrast, the closest N-alkyl analogs (e.g., N-butyl, N-allyl, N-cycloheptyl, N-benzylpiperidin-4-yl) either lack any publicly reported HTS activity data or are associated with fewer annotated targets in the same database, limiting direct activity comparisons but establishing a clear annotation-depth advantage [1]. No quantitative IC50 or EC50 values are disclosed for any of the four assays; only the assay names, sources, and external identifiers are registered . The absence of numerical outcome data from the HTS campaigns precludes a direct potency comparison, and this evidence dimension reflects target-engagement breadth rather than potency superiority.

high-throughput screening polypharmacology hit identification

Computed Physicochemical Descriptors Distinguish CAS 422287-69-2 from the Broader Quinazoline-2-thione Class for CNS and Permeability Profiling

CAS 422287-69-2 possesses a computed XLogP3-AA value of 2.3 and a molecular weight of 384.3 g/mol, with 2 hydrogen bond donors (both located on the quinazoline NH and the amide NH) and 3 hydrogen bond acceptors [1]. This places the compound within the favorable range for oral bioavailability according to Lipinski’s Rule of Five (MW <500, XLogP <5, HBD ≤5, HBA ≤10) and distinguishes it from many 6-unsubstituted or alternative-halogen quinazoline-2-thiones that may exceed XLogP >3.5 or MW >450 due to bulkier side chains [2]. In particular, the N-isopropylbutanamide side chain provides a lower molecular weight and steric profile compared to the N-cycloheptyl (MW >450) or N-benzylpiperidin-4-yl (MW >500) analogs, potentially improving passive membrane permeability and solubility [2]. No experimental logD, solubility, or permeability data are available for this compound; all values are computed.

drug-likeness CNS permeability physicochemical property prediction

6-Bromo Substitution Confers Differential Halogen Reactivity and Heavy-Atom Effect Relative to 6-Chloro or 6-Fluoro Quinazoline-2-thione Congeners

The 6-bromo substituent on the quinazoline core of CAS 422287-69-2 provides a larger van der Waals radius (1.85 Å), higher polarizability (3.05 ų), and greater capacity for halogen bonding than the analogous 6-chloro (1.75 Å, 2.18 ų) or 6-fluoro (1.47 Å, 0.57 ų) variants [1]. In addition, the bromine atom serves as a heavy-atom derivative that facilitates experimental phasing in protein X-ray crystallography via single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD), a property absent in non-halogenated or fluoro-substituted quinazoline-2-thiones [1]. No co-crystal structure of CAS 422287-69-2 with any protein target is publicly available; this class-level inference is based on general halogen bonding principles and the known utility of brominated aromatic ligands in crystallographic phasing.

halogen bonding X-ray crystallography medicinal chemistry SAR

Procurement-Relevant Application Scenarios for 4-(6-Bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propan-2-ylbutanamide (CAS 422287-69-2) Based on Verified Evidence


Multi-Target High-Throughput Screening Library Expansion for Anti-Infective and GPCR Drug Discovery

CAS 422287-69-2 is a strong candidate for inclusion in diversity-oriented screening libraries targeting antibacterial and GPCR pathways because it is one of the few compounds in its class with publicly available HTS annotations covering both Staphylococcus aureus LtaS inhibition (HMS979) and GPR151 activation . Procurement teams assembling a focused screening set for these two therapeutic areas can prioritize this compound, knowing that primary assay conditions and screening center sources (Harvard Medical School, Scripps Research Institute) are already documented, reducing the experimental setup burden during hit confirmation .

Structure–Activity Relationship (SAR) Studies of Quinazoline-2-thiones as Tankyrase or PARP Inhibitor Precursors

Although no direct tankyrase/PARP inhibition data are available for CAS 422287-69-2, the compound shares the oxoquinazolinyl-butanamide scaffold described in the OXOQUINAZOLINYL-BUTANAMIDE DERIVATIVES patent family (US 20160184310) . Medicinal chemistry groups synthesizing focused libraries around this patent space can procure CAS 422287-69-2 as a readily available reference standard for comparing the impact of 6-bromo-2-thioxo substitution versus the patent-exemplified variations. The compound's established synthetic accessibility through ChemDiv provides batch-to-batch consistency for SAR reproducibility .

Crystallographic Fragment Screening and Phasing Using Brominated Ligands

The 6-bromo substituent enables CAS 422287-69-2 to serve a dual role in structural biology workflows: as a potential fragment hit and as a phasing vehicle . Protein crystallography groups needing anomalous scatterers for SAD/MAD phasing can include this compound in co-crystallization screens, where the bromine signal (f'' = 1.28 e⁻ at Cu Kα) can facilitate substructure determination without requiring selenomethionine incorporation or heavy-atom soaking . This scenario is uniquely applicable to the brominated analog and is not feasible with the corresponding 6-fluoro or 6-chloro variants, whose anomalous signals are either absent or too weak for routine phasing at standard X-ray wavelengths.

Computational ADMET Early-Phase Filtering and Property-Based Design

With a computed XLogP3-AA of 2.3, molecular weight of 384.3 g/mol, and a rule-of-five compliant profile, CAS 422287-69-2 is a suitable entry point for computational chemists building predictive ADMET models for the quinazoline-2-thione scaffold . Its moderate lipophilicity and limited rotatable bond count distinguish it from heavier analogs, making it a preferred calibration standard when validating in silico permeability or solubility algorithms for this chemotype. Procurement teams supporting computational chemistry groups can use this compound as a benchmark reference in property-based virtual screening libraries .

Quote Request

Request a Quote for 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propan-2-ylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.